molecular formula C10H13ClFNO B1444566 3-(2-Fluorophenoxy)pyrrolidine hydrochloride CAS No. 1211507-42-4

3-(2-Fluorophenoxy)pyrrolidine hydrochloride

Cat. No. B1444566
M. Wt: 217.67 g/mol
InChI Key: OKNVIVZHRMBAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Fluorophenoxy)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1211507-42-4 . It has a molecular weight of 217.67 . The compound is typically stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The IUPAC Name for this compound is 3-(2-fluorophenoxy)pyrrolidine hydrochloride . The InChI Code is 1S/C10H12FNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.67 . It is stored at room temperature and is in the form of an oil .

Scientific Research Applications

Docking and QSAR Studies in Kinase Inhibition

3-(2-Fluorophenoxy)pyrrolidine derivatives have been explored for their roles in docking and quantitative structure–activity relationship (QSAR) studies, particularly as kinase inhibitors. A study by Caballero et al. (2011) involved docking of similar fluoro-phenoxy-pyrrolidine derivatives with c-Met kinase, analyzing molecular features contributing to high inhibitory activity. This study's use of QSAR methods like Comparative molecular similarity analysis (CoMSIA) highlights the potential of 3-(2-Fluorophenoxy)pyrrolidine derivatives in medicinal chemistry, especially for cancer treatment applications (Caballero et al., 2011).

Chemosensor Applications

The derivative of pyrrolidine has been applied as a chemosensor, as explored by Maity and Govindaraju (2010). They synthesized a pyrrolidine constrained bipyridyl-dansyl conjugate that acted as a selective chemosensor for aluminum ions, indicating its use in detecting and measuring specific ions in various environments (Maity & Govindaraju, 2010).

Hydrogen-Bond Basicity Studies

The study of hydrogen-bond basicity of secondary amines including pyrrolidine derivatives has implications in understanding molecular interactions. Graton et al. (2001) used 4-fluorophenol as a reference hydrogen-bond donor to study secondary amines, which can inform the behavior of 3-(2-Fluorophenoxy)pyrrolidine derivatives in forming hydrogen-bonded complexes (Graton, Berthelot, & Laurence, 2001).

Fluorophore Synthesis and Cellular Imaging

Pyrrolidine derivatives have been synthesized for use as fluorophores, as shown in a study by Maity et al. (2018). They developed new fluorophores based on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione, demonstrating high selectivity for Fe3+/Fe2+ cations and applications in imaging in living cells (Maity et al., 2018).

Heterocycle Synthesis and Reactivity Study

The synthesis and reactivity of related heterocycles, such as 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, were studied by Murthy et al. (2017). This research into the synthesis, characterization, and reactivity of such compounds contributes to the broader understanding of pyrrolidine derivatives in drug design and material science (Murthy et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(2-fluorophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNVIVZHRMBAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenoxy)pyrrolidine hydrochloride

CAS RN

1211507-42-4
Record name 3-(2-fluorophenoxy)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Fluorophenoxy)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-Fluorophenoxy)pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(2-Fluorophenoxy)pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(2-Fluorophenoxy)pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(2-Fluorophenoxy)pyrrolidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(2-Fluorophenoxy)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.